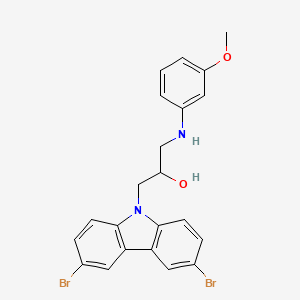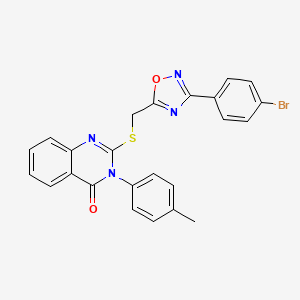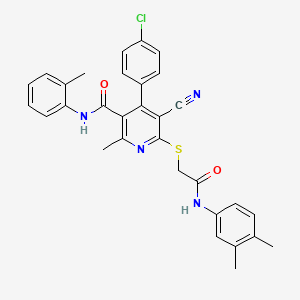![molecular formula C9H13F5O4S B2505250 [4-(1,1-Difluoroethyl)oxan-4-yl]methyl trifluoromethanesulfonate CAS No. 2172599-89-0](/img/structure/B2505250.png)
[4-(1,1-Difluoroethyl)oxan-4-yl]methyl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(1,1-Difluoroethyl)oxan-4-yl]methyl trifluoromethanesulfonate is a specialized organic compound with intriguing chemical properties. It belongs to a class of chemicals where an oxane ring is functionalized with a 1,1-difluoroethyl group and a trifluoromethanesulfonate moiety. This unique structure renders it valuable in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1,1-Difluoroethyl)oxan-4-yl]methyl trifluoromethanesulfonate involves several key steps:
The starting material, often a 4-hydroxyoxane derivative, is reacted with a 1,1-difluoroethylating agent under controlled conditions to introduce the difluoroethyl group.
This intermediate is then treated with trifluoromethanesulfonic anhydride or a similar sulfonylating agent, in the presence of a base, to attach the trifluoromethanesulfonate group. These reactions typically require careful control of temperature and use of anhydrous conditions to prevent side reactions.
Industrial Production Methods: For industrial-scale production, the process is optimized for yield and purity. High-throughput reactors and continuous flow systems can be employed to maintain consistent quality and efficiency. Advanced purification techniques, such as column chromatography and recrystallization, are used to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the trifluoromethanesulfonate group, which is a good leaving group.
Reduction Reactions: The difluoroethyl group can be reduced under specific conditions to form the corresponding ethyl derivatives.
Oxidation Reactions: While the oxane ring is generally stable, certain conditions may induce oxidation, particularly at the methylene positions.
Common Reagents and Conditions:
Substitution: Use of nucleophiles such as amines or alkoxides in polar aprotic solvents.
Reduction: Hydrogenation with metal catalysts like palladium or nickel.
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Compounds with new functional groups replacing the trifluoromethanesulfonate.
Reduction: Ethyl-substituted oxane derivatives.
Oxidation: Oxidized oxane products, depending on the oxidizing agent.
Aplicaciones Científicas De Investigación
[4-(1,1-Difluoroethyl)oxan-4-yl]methyl trifluoromethanesulfonate is significant in various fields of research:
Chemistry: Used as a precursor in the synthesis of more complex molecules. Its reactivity with nucleophiles makes it a valuable intermediate in organic synthesis.
Medicine: Investigated for use in drug development, particularly in modifying drug molecules to improve their pharmacokinetic properties.
Industry: Utilized in materials science for creating specialized polymers and coatings that require high chemical stability and resistance.
Mecanismo De Acción
The compound exerts its effects through:
Molecular Targets: It interacts with various nucleophiles due to the reactive trifluoromethanesulfonate group, making it useful in modifying other chemical entities.
Pathways Involved: In synthetic applications, it primarily participates in substitution reactions where the trifluoromethanesulfonate group is replaced by other functional groups.
Comparación Con Compuestos Similares
Compared to other oxane derivatives with different functional groups:
Uniqueness: The presence of both difluoroethyl and trifluoromethanesulfonate groups makes it highly reactive and versatile in chemical synthesis.
Similar Compounds: Examples include [4-(ethyl)oxan-4-yl]methyl trifluoromethanesulfonate and [4-(1,1-difluoroethyl)oxan-4-yl]methyl tosylate. These compounds share structural similarities but differ in their reactivity and applications due to variations in their substituents.
[4-(1,1-Difluoroethyl)oxan-4-yl]methyl trifluoromethanesulfonate stands out due to its unique combination of functional groups, which endow it with distinct chemical properties and a broad range of applications in scientific research and industry.
Propiedades
IUPAC Name |
[4-(1,1-difluoroethyl)oxan-4-yl]methyl trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F5O4S/c1-7(10,11)8(2-4-17-5-3-8)6-18-19(15,16)9(12,13)14/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSODIMWRGQHRQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCOCC1)COS(=O)(=O)C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[(2H-1,3-benzodioxol-5-yl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2505168.png)
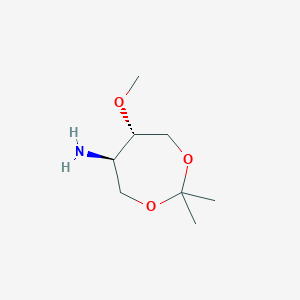
![2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2505172.png)
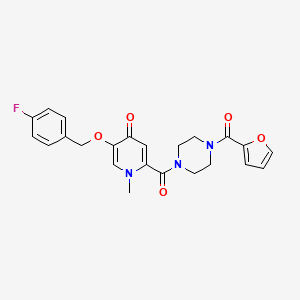
![N-mesityl-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2505177.png)
![N-benzyl-N-ethyl-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2505178.png)
![2,2-Difluoro-N-[2-(prop-2-enoylamino)ethyl]cyclohexane-1-carboxamide](/img/structure/B2505179.png)
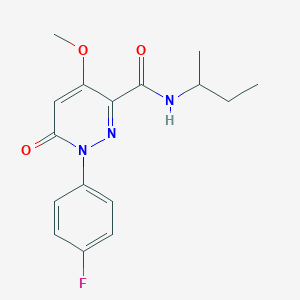
![2-(isopropylthio)-5-(5-methylthiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2505183.png)
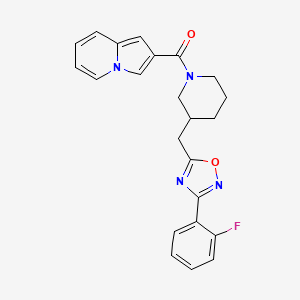
![3-(1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2505185.png)
